molecular formula C19H18N2O4S3 B4077275 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide

3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide

Cat. No. B4077275
M. Wt: 434.6 g/mol
InChI Key: ZWROTBDBLQRHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide, also known as MPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPTP is a sulfonamide derivative that possesses anti-inflammatory, anticancer, and antitumor properties.

Scientific Research Applications

3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has been extensively studied for its anti-inflammatory, anticancer, and antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has been investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide exerts its anticancer and anti-inflammatory effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in tumor growth and metastasis. By inhibiting CAIX, 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide can inhibit the growth and metastasis of cancer cells. 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide also inhibits the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the production of inflammatory cytokines. By inhibiting CAII, 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide can reduce inflammation.
Biochemical and Physiological Effects:
3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various autoimmune diseases.

Advantages and Limitations for Lab Experiments

3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity towards CAIX and CAII. However, 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has a short half-life in vivo, which limits its therapeutic potential. Additionally, 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research of 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide. One potential direction is to develop more potent and selective CAIX inhibitors based on the structure of 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide. Another direction is to investigate the potential use of 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide in combination with other anticancer drugs to enhance its therapeutic efficacy. Furthermore, the use of 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide in treating autoimmune diseases warrants further investigation. Overall, the research on 3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide has significant potential for the development of novel therapeutics for cancer and autoimmune diseases.

properties

IUPAC Name

3-[(4-methylsulfanylphenyl)sulfonylamino]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S3/c1-26-17-10-12-18(13-11-17)27(22,23)21-16-8-5-9-19(14-16)28(24,25)20-15-6-3-2-4-7-15/h2-14,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWROTBDBLQRHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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